Rilmazafone hydrochloride

Overview

Description

Rilmazafone hydrochloride is a water-soluble prodrug developed in Japan. It is primarily used as a sleep-inducing agent. Inside the human body, rilmazafone is converted into several benzodiazepine metabolites that have sedative and hypnotic effects . Unlike traditional benzodiazepines, rilmazafone itself does not have a benzene ring fused with a diazepine ring, making it unique in its class .

Mechanism of Action

Target of Action

Rilmazafone hydrochloride is a prodrug that primarily targets GABA (Gamma-Aminobutyric Acid) receptors . These receptors are the chief inhibitory neurotransmitters in the mammalian central nervous system and play a crucial role in reducing neuronal excitability .

Mode of Action

This compound itself has no effects on benzodiazepine receptors, nor does it produce any psychoactive effects prior to metabolism . Once inside the body, it is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This metabolite interacts with the GABA receptors, enhancing the effect of the neurotransmitter GABA and resulting in sedative and hypnotic effects .

Biochemical Pathways

The biochemical pathway of Rilmazafone involves its conversion into several benzodiazepine metabolites . This process is facilitated by a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The metabolites, including rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam, are the active compounds that interact with the GABA receptors .

Pharmacokinetics

This compound is orally administered and has an elimination half-life of approximately 10.5 hours . It is excreted in urine . The regular clinical daily dose is 1-2 mg . The compound is metabolized into active metabolites, which are detected in the blood .

Result of Action

The interaction of the active metabolites of this compound with the GABA receptors leads to an increase in the inhibitory effects of GABA in the central nervous system . This results in the sedative and hypnotic effects of the drug, making it effective in the treatment of insomnia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . In two separate cases, additional toxicological findings included medications like haloperidol, alimemazine, fluoxetine, olanzapine, acetaminophen, loperamide, and pregabalin . These could potentially interact with Rilmazafone, affecting its action and efficacy .

Biochemical Analysis

Biochemical Properties

Rilmazafone hydrochloride plays a significant role in biochemical reactions as a prodrug. Once ingested, it is metabolized by aminopeptidase enzymes in the small intestine to form the active benzodiazepine rilmazolam . This conversion involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The active metabolites interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects .

Cellular Effects

This compound influences various types of cells and cellular processes. The active metabolites, such as rilmazolam, bind to GABA receptors on neuronal cells, enhancing the inhibitory neurotransmission . This results in sedative effects, muscle relaxation, and anxiolytic properties. Additionally, this compound impacts cell signaling pathways by modulating GABAergic transmission, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to active benzodiazepine metabolites, which then bind to GABA receptors in the brain . This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons and hyperpolarization of the cell membrane . This hyperpolarization reduces neuronal excitability, resulting in sedative and hypnotic effects . The active metabolites also exhibit enzyme inhibition properties, further contributing to their pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The prodrug is rapidly metabolized into its active forms, with a half-life of approximately 10.5 hours . Studies have shown that the metabolites exhibit sleep-inducing effects, with rilmazolam and desmethyl rilmazolam having particularly high efficacy . Long-term studies indicate that this compound maintains its sedative effects over extended periods, although tolerance may develop with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it induces sedation and muscle relaxation without significant adverse effects . At higher doses, this compound can cause motor impairment and respiratory depression . Animal studies have demonstrated that the threshold for toxic effects is relatively high, but caution is advised when administering high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. After oral administration, it is metabolized by aminopeptidase enzymes in the small intestine to form rilmazolam and other active metabolites . These metabolites are further processed in the liver, where they undergo phase I and phase II metabolic reactions . The primary metabolic pathway involves hydroxylation and demethylation, leading to the formation of desmethyl rilmazolam and di-desmethyl rilmazolam . These metabolites are then excreted via the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The active metabolites, rilmazolam and its derivatives, are distributed throughout the central nervous system, where they exert their pharmacological effects . The distribution is influenced by the lipophilicity of the metabolites, allowing them to cross the blood-brain barrier effectively .

Subcellular Localization

The subcellular localization of this compound and its metabolites is primarily within the central nervous system . The active metabolites target GABA receptors located on the cell membranes of neurons . This localization is crucial for their sedative and hypnotic effects. Additionally, the metabolites may undergo post-translational modifications that influence their activity and function within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rilmazafone hydrochloride involves the preparation of its parent compound, rilmazafone, followed by its conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and solvents. The final product is purified using techniques such as preparative liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Rilmazafone hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: In the body, rilmazafone is hydrolyzed by aminopeptidase enzymes to form active benzodiazepine metabolites.

Ring Closure: The hydrolyzed product undergoes a ring closure reaction to form a triazolo benzodiazepine structure.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the preparation of the hydrochloride salt.

Aminopeptidase Enzymes: Facilitate the hydrolysis of rilmazafone in the body.

Major Products Formed:

Scientific Research Applications

Rilmazafone hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Alprazolam: A benzodiazepine with a similar triazolo benzodiazepine structure.

Rilmazolam: The active metabolite of rilmazafone.

Avizafone: Another prodrug that is converted into an active benzodiazepine.

Uniqueness: Rilmazafone hydrochloride is unique due to its water solubility and its conversion into active metabolites only after administration. This property reduces the risk of abuse and side effects associated with traditional benzodiazepines .

Biological Activity

Rilmazafone hydrochloride is a novel compound in the class of benzodiazepine derivatives, primarily recognized for its sedative and hypnotic properties. As a prodrug, it requires metabolic activation to exert its pharmacological effects. This article details the biological activity of rilmazafone, including its pharmacokinetics, mechanism of action, clinical applications, and relevant case studies.

Chemical Structure and Classification

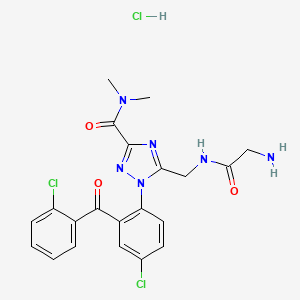

Rilmazafone is classified as a prodrug and a member of the ring-opened derivatives of 1,4-benzodiazepines. Its unique chemical structure lacks a fused benzene ring with a diazepine ring, differentiating it from traditional benzodiazepines. The compound's molecular formula is with a molecular weight of approximately 511.789 g/mol .

Rilmazafone is metabolized in the body to produce active metabolites that interact with the GABAergic system. Specifically, it is converted into rilmazolam through the action of aminopeptidase enzymes in the small intestine. Rilmazolam then acts on GABA-A receptors, enhancing the inhibitory effects of GABA, leading to sedation and sleep induction . Unlike traditional benzodiazepines, rilmazafone does not bind directly to benzodiazepine receptors before metabolism .

Pharmacological Properties

- Sedative and Hypnotic Effects : Rilmazafone has demonstrated efficacy in inducing and maintaining sleep with minimal impact on motor function. Preclinical studies indicate that it is effective for managing insomnia and other sleep disorders .

- CNS Activity : Rilmazafone is known to penetrate the central nervous system (CNS), which contributes to its sedative effects .

Clinical Applications

Rilmazafone is primarily used for:

- Short-term treatment of insomnia : It has been shown to be effective in inducing sleep without significant residual effects compared to other sedatives like zolpidem and triazolam .

- Premedication before surgical procedures : Its hypnotic properties make it suitable for preoperative sedation .

Metabolism and Pharmacokinetics

The metabolism of rilmazafone involves several pathways:

- It undergoes desglycylation and cyclization to form various metabolites (M-1 through M-4) identified through mass spectrometry studies .

- The pharmacokinetic profile indicates that plasma levels of rilmazafone and its metabolites are influenced by factors such as age and genetic polymorphisms affecting drug metabolism enzymes .

Table 1: Metabolites of this compound

| Metabolite | Structure | Activity |

|---|---|---|

| Rilmazolam | Active benzodiazepine | Sedative/hypnotic |

| M-1 | Hydrolyzed form | Unknown |

| M-2 | Demethylated form | Unknown |

| M-3 | Further modified | Unknown |

Case Study 1: Adverse Drug Reactions

An incident involving contamination with rilmazafone in an antifungal medication highlighted potential adverse reactions. In one case, blood concentrations of rilmazolam and its demethylated forms were detected post-mortem, indicating significant CNS depression as a contributing factor to death .

Case Study 2: Comparative Efficacy

A study comparing rilmazafone with other sedatives in elderly patients found that it produced fewer next-day residual effects than zolpidem or triazolam. This suggests that rilmazafone may be a preferable option for elderly patients requiring sedation without prolonged impairment .

Properties

IUPAC Name |

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHINGHZNENOVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99593-25-6 (Parent) | |

| Record name | Rilmazafone hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80235095 | |

| Record name | Rilmazafone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85815-37-8 | |

| Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85815-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmazafone hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmazafone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAZAFONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T258X8BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.